molecular formula C18H18BrN3O B11561443 N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11561443
M. Wt: 372.3 g/mol
InChI Key: LDXMTDYOELUGIY-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound that features a bromobenzyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multiple steps, starting with the preparation of the bromobenzyl and methoxyphenyl intermediates. These intermediates are then reacted with an imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the bromobenzyl group, which imparts specific chemical and biological properties. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorinated, fluorinated, or iodinated analogs.

Properties

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(3-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C18H18BrN3O/c1-22-17(14-6-4-8-16(10-14)23-2)12-21-18(22)20-11-13-5-3-7-15(19)9-13/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

LDXMTDYOELUGIY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=CC=C2)Br)C3=CC(=CC=C3)OC

Origin of Product

United States

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